molecular formula C9H16N2 B1526179 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine CAS No. 1354952-53-6

4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine

Cat. No. B1526179
M. Wt: 152.24 g/mol
InChI Key: JVDTWAMFTGWSKS-UHFFFAOYSA-N
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Description

“4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” is a chemical compound that has been studied in various fields. It is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides (MI), which are widely used due to the presence of an activated double bond and an imide group . These structural fragments allow them to easily react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and undergo facile polymerization and copolymerization with various unsaturated compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound can then enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” is complex and includes several key structural fragments. These include an activated double bond and an imide group, which are characteristic of maleimides . These structural elements contribute to the compound’s reactivity and its ability to undergo a variety of chemical reactions .


Chemical Reactions Analysis

This compound is known to react with a variety of nucleophilic and electrophilic reagents, and can enter cycloaddition reactions . It can also undergo facile polymerization and copolymerization with various unsaturated compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Novel Synthesis Approaches: Research has demonstrated innovative synthetic methodologies for creating compounds related to "4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine." A study presented a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure, useful in producing large quantities for medicinal applications (Smaliy et al., 2011).

Pharmacological Applications

  • Antimicrobial Activity: Derivatives containing the piperidine or pyrrolidine ring have shown strong antimicrobial activity. This suggests potential for these compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Physical and Chemical Properties

  • Corrosion Inhibition: Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors, indicating potential applications in corrosion protection (Kaya et al., 2016).

Synthetic Intermediates

  • Key Intermediates for Drug Synthesis: Compounds related to "4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine" have served as key intermediates in the synthesis of significant pharmaceutical agents. For example, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a critical intermediate in the synthesis of Crizotinib, was reported, underlining the utility of such compounds in drug development processes (Fussell et al., 2012).

Future Directions

The future directions for research on “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” could include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the compound’s mechanism of action and potential applications in various fields.

properties

IUPAC Name

4-(2,5-dihydropyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDTWAMFTGWSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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